2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride
Overview
Description
2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2NO and its molecular weight is 222.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. For instance, similar compounds have been known to inhibit the activity of certain enzymes, leading to changes in biochemical processes .
Biochemical Pathways
For example, some compounds can affect the synthesis of other organic compounds through alkylation reactions .
Result of Action
Related compounds have been known to have various effects at the molecular and cellular level, such as inhibiting enzyme activity .
Action Environment
The action, efficacy, and stability of 2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme, thereby affecting the levels of monoamines in the system .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling. Additionally, it can alter the expression of certain genes involved in neurotransmitter synthesis and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active site of MAO, leading to enzyme inhibition. This inhibition results in increased levels of monoamines, which can affect neurotransmission and other physiological processes. Furthermore, the compound can activate or inhibit other enzymes and receptors, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels. At high doses, it can cause toxic or adverse effects, including neurotoxicity and alterations in behavior . Threshold effects have been observed, where a specific dosage range produces the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in the system. Additionally, it may influence the activity of co-factors involved in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism .
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAHWYZVLIKBNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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